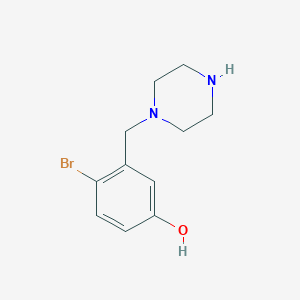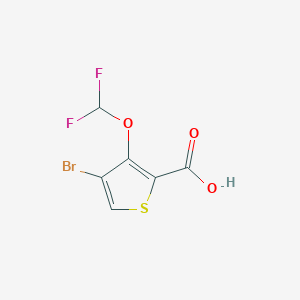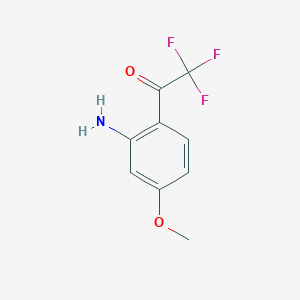
2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzeneacetic acid, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and the alpha carbon is methylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 2,4-difluorobenzeneacetic acid. This can be achieved through the halogenation of benzeneacetic acid using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
-
Esterification: : The 2,4-difluorobenzeneacetic acid is then esterified to form the methyl ester. This reaction is typically carried out using methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
-
Methylation: : The final step involves the methylation of the alpha carbon. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the alpha-methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorinated benzene ring to a non-fluorinated ring.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Sodium methoxide (NaOCH) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 2,4-Difluoro-alpha-methyl-benzeneacetic acid.
Reduction: 2,4-Difluoro-alpha-methyl-benzeneethanol.
Substitution: 2,4-Difluoro-alpha-methyl-benzeneacetic acid derivatives with various substituents.
科学的研究の応用
Chemistry
In chemistry, 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester is used as an intermediate in the synthesis of more complex molecules. Its fluorinated aromatic ring makes it a valuable building block for the development of novel compounds with unique properties.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its structural similarity to natural aromatic acids allows it to serve as a model compound in various biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.
作用機序
The mechanism of action of 2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester involves its interaction with specific molecular targets. The fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to enzymes or receptors. The methyl ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
2,4-Difluorobenzeneacetic acid: Lacks the methyl ester group.
2,4-Difluoro-alpha-methyl-benzeneacetic acid: Lacks the esterification.
2,4-Difluoro-alpha-methyl-benzeneethanol: Reduction product of the ester.
Uniqueness
2,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester is unique due to its combination of fluorine substitution and ester functionality. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC名 |
methyl 2-(2,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14-2)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChIキー |
HMRROKZXOMXPPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)
![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)

![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)





![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)
